molecular formula C9H17NO B13233098 1-(Piperidin-3-yl)butan-1-one

1-(Piperidin-3-yl)butan-1-one

Cat. No.: B13233098
M. Wt: 155.24 g/mol
InChI Key: CAPLMHXCNFXCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-3-yl)butan-1-one is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-3-yl)butan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-piperidone with butanone under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as hydrogenation, cyclization, and purification to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-3-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Piperidin-3-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidin-3-yl)butan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological properties. Its combination of a piperidine ring with a butanone moiety allows for diverse applications in various fields .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-piperidin-3-ylbutan-1-one

InChI

InChI=1S/C9H17NO/c1-2-4-9(11)8-5-3-6-10-7-8/h8,10H,2-7H2,1H3

InChI Key

CAPLMHXCNFXCCR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1CCCNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.